molecular formula C13H19N5O2 B2784134 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 505081-22-1

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2784134
CAS No.: 505081-22-1
M. Wt: 277.328
InChI Key: XHFSTQPYFKLWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by substitutions at positions 1, 3, 7, and 8 of the purine scaffold. The compound features:

  • 1,3-dimethyl groups: Common in xanthine derivatives like theophylline, enhancing metabolic stability and receptor interactions.
  • 7-propyl chain: A lipophilic substituent influencing solubility and membrane permeability.
  • 8-allylamino group: A reactive moiety critical for modulating serotonin and dopamine receptor interactions .

This structural configuration aligns with compounds studied for neurotransmitter receptor modulation, particularly targeting 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors .

Properties

IUPAC Name

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFSTQPYFKLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically starts with a purine derivative as the base compound. The allylamino group is introduced via a nucleophilic substitution reaction, often involving the treatment of the starting material with an allylamine in the presence of a strong base like potassium carbonate. Conditions such as a controlled temperature range between 50-70°C and inert atmosphere are crucial for optimal yield.

Industrial Production Methods

Industrial production scales up the laboratory synthesis approach, with the primary focus on maximizing yield and purity while minimizing production costs. Continuous flow reactors are commonly employed to achieve consistent reaction conditions. Catalysts and solvents are recycled to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions in the presence of agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : It can be reduced using metal hydrides such as sodium borohydride.

  • Substitution: : The allylamino group can participate in nucleophilic substitution reactions with halides or other electrophilic agents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminium hydride in anhydrous solvents.

  • Substitution: : Alkyl halides, acyl halides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

  • Oxidation: : Can produce corresponding amine oxides or de-allylated products.

  • Reduction: : Leads to the formation of saturated amines.

  • Substitution: : Yields new purine derivatives with varied substituents.

Scientific Research Applications

Biological Activities

Research indicates that 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione possesses several biological activities:

  • Antitumor Activity : Several studies have explored the compound's ability to inhibit tumor cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental models. It may exert its effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant Effects : Research suggests that this purine derivative can scavenge free radicals, thus protecting cells from oxidative stress.
  • CNS Activity : Preliminary studies indicate potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

Applications in Medicine

The applications of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can be categorized into several therapeutic areas:

Oncology

The compound's antitumor properties make it a candidate for cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer.

Neurology

Given its potential neuroprotective effects, this compound may be investigated for use in treating conditions such as Alzheimer's disease and Parkinson's disease.

Inflammatory Diseases

Its anti-inflammatory properties suggest possible applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione on human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in improved cognitive function and reduced neuronal death compared to control groups. The results suggest a potential role in protecting against neurodegenerative diseases.

Mechanism of Action

The compound exerts its biological effects by interacting with purine receptors and enzymes. It binds to specific molecular targets, inhibiting or modulating their activity. This can influence cellular pathways related to DNA replication, transcription, and repair processes.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8th position is pivotal for receptor affinity and selectivity. Key analogues include:

Compound Name Substituent at Position 8 Receptor Affinity (IC50, nM) Key Findings
Target Compound Allylamino 5-HT1A: 12 ± 3; D2: 85 ± 10 Acts as a 5-HT1A antagonist and D2 partial agonist; moderate lipophilicity
8-(N-Ethylbenzylamino) derivative N-Ethylbenzylamino 5-HT1A: 8 ± 2; D2: 45 ± 8 Higher D2 affinity due to increased lipophilicity and steric bulk
8-Nitro derivative Nitro 5-HT1A: >1000; D2: >1000 Low receptor affinity due to electron-withdrawing effects
8-Phenyl derivative (Compound 15) Phenyl Not tested Structural rigidity reduces solubility; used as synthetic intermediate

Insights :

  • Lipophilicity: Allylamino and N-ethylbenzylamino groups enhance 5-HT1A/D2 affinity by optimizing hydrophobic interactions .
  • Steric Effects: Bulky substituents (e.g., N-ethylbenzylamino) improve D2 selectivity but may reduce metabolic stability.

Substituent Effects at Position 7

The 7-propyl chain distinguishes the target compound from analogues:

Compound Name Substituent at Position 7 Key Physicochemical Properties
Target Compound Propyl LogP: 2.1; Aqueous solubility: 0.12 mg/mL
7-Benzyl derivative (Compound 15) Benzyl LogP: 3.5; Low solubility (<0.05 mg/mL)
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl] Complex branched chain High molecular weight (MW: ~450); reduced bioavailability

Insights :

  • Propyl vs. Benzyl : The shorter propyl chain balances lipophilicity and solubility, improving oral bioavailability compared to benzyl derivatives.
  • Branched Chains : Complex substituents (e.g., ) hinder pharmacokinetic profiles despite enhanced receptor binding .

Functional Assays and Receptor Modulation

Studies on 8-substituted xanthines reveal divergent pharmacological profiles:

  • 5-HT1A Antagonism: The target compound and its N-ethylbenzylamino analogue show potent 5-HT1A antagonism (IC50 < 20 nM), critical for antidepressant activity .
  • D2 Receptor Activity: Allylamino’s moderate D2 partial agonism (EC50: 85 nM) contrasts with N-ethylbenzylamino’s stronger agonism (EC50: 45 nM), suggesting trade-offs between efficacy and side effects .
  • 5-HT6/7 Selectivity: Propyl and allylamino groups confer mild 5-HT6/7 affinity (IC50: 200–500 nM), unlike dipropylamino derivatives (IC50: 50–100 nM) .

Biological Activity

8-(Allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered interest due to its potential biological activities. This compound belongs to the class of purines, which are essential components of nucleotides and play vital roles in various biochemical processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:

C13H17N5O2\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_2

This compound features an allylamino group at the 8-position of the purine ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator of various signaling pathways, including those involved in cell proliferation and apoptosis. Preliminary studies suggest that it could inhibit certain kinases, leading to potential anticancer effects.

Biological Activity Overview

Research on the biological activity of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione has focused on several key areas:

  • Anticancer Activity : Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in SW480 and PC3 cancer cells at concentrations around 10 µM .
  • Antiviral Properties : There is emerging evidence suggesting that purine derivatives can possess antiviral properties. The mechanism may involve interference with viral replication processes .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit thymidine phosphorylase (TP), a pro-angiogenic factor. This inhibition could potentially reduce tumor growth by limiting angiogenesis .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Antiproliferative Activity :
    • A study reported that 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione exhibited moderate growth inhibition in various cancer cell lines. The most effective concentration was identified at 10 µM against melanoma cells .
  • Mechanistic Insights :
    • Docking studies have suggested that this compound interacts favorably with the active site of thymidine phosphorylase. This interaction enhances its potential as a therapeutic agent targeting angiogenesis in tumors .
  • Comparison with Other Purines :
    • Comparative studies with other purine derivatives have shown that this compound's unique substitution pattern enhances its biological activity profile. For example, it demonstrates distinct inhibitory effects compared to similar compounds like 8-chlorotheophylline .

Data Tables

Activity Type Cell Line Concentration (µM) Effect
AnticancerSW48010Moderate growth inhibition
AnticancerPC310Significant inhibition
Enzyme InhibitionThymidine PhosphorylaseN/AInhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. Key steps include:

  • Allylamine introduction : Reacting a purine precursor (e.g., 8-chloro-1,3-dimethyl-7-propylpurine-2,6-dione) with allylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification : Silica gel chromatography with gradients of methanol/ethyl acetate (0–5%) to isolate the product .
  • Yield optimization : Catalytic agents like sodium triacetoxyborohydride enhance reductive amination efficiency .
    • Critical Parameters : Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) prevent side reactions like oxidation of the allyl group .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., allylamino proton signals at δ 5.8–6.0 ppm and methyl groups at δ 3.2–3.5 ppm) .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and N-H bends from the purine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~333.2 g/mol) .
    • Data Interpretation : Cross-referencing with databases (PubChem, ChemSpider) ensures structural accuracy .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Limited in water; soluble in DMSO (>10 mg/mL) and dichloromethane. Use sonication for dispersion in aqueous buffers .
  • Stability : Degrades at pH < 3 (acidic hydrolysis of the purine ring) or > 10 (allyl group oxidation). Store at –20°C in amber vials under desiccation .
    • Assessment Tools : HPLC tracking degradation products (e.g., uric acid derivatives) under stress conditions .

Advanced Research Questions

Q. How does the compound interact with biological targets such as adenosine receptors or kinases?

  • Methodological Answer :

  • Binding assays : Radioligand competition assays (³H-CCPA for A₁ receptors) quantify IC₅₀ values. Use HEK293 cells expressing recombinant receptors .
  • Kinase inhibition : ATP-Glo™ assays measure inhibition of kinases (e.g., PKA) via luminescence .
  • Structural insights : Molecular docking (AutoDock Vina) predicts interactions with receptor active sites (e.g., hydrogen bonding with Thr257 in A₂AR) .
    • Contradiction Analysis : Discrepancies in IC₅₀ across studies may arise from receptor isoform variability or assay buffer composition (e.g., Mg²⁺ concentration) .

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., CHO-K1 for adenosine receptors) and control ligands (e.g., NECA for A₂B) .
  • Meta-analysis : Compare datasets using tools like PRISMA, adjusting for variables like incubation time (e.g., 30 min vs. 24 hr) .
  • Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) if radioligand data conflicts .

Q. What strategies enhance selectivity for target enzymes over off-target proteins?

  • Methodological Answer :

  • SAR studies : Modify substituents (e.g., replacing allylamino with cyclohexylamino reduces off-target kinase activity by 60%) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the purine core to limit non-specific interactions .
    • Key Data :
SubstituentSelectivity Ratio (Target vs. Off-Target)
Allylamino1:8 (A₁ vs. A₂A receptor)
Cyclohexyl1:2 (A₁ vs. A₂A receptor)

Q. How can computational methods predict degradation pathways and metabolite toxicity?

  • Methodological Answer :

  • DFT calculations : Gaussian09 models hydrolysis pathways (e.g., allyl group cleavage at ΔG‡ = 25 kcal/mol) .
  • In silico toxicity : Use ADMET Predictor™ to assess Ames test positivity (e.g., nitro group metabolites) .
    • Validation : LC-MS/MS identifies in vitro metabolites (e.g., 8-oxo-derivatives in liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.